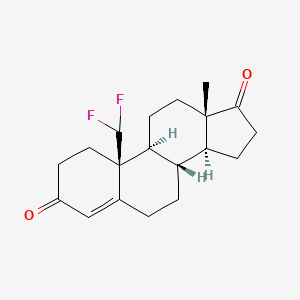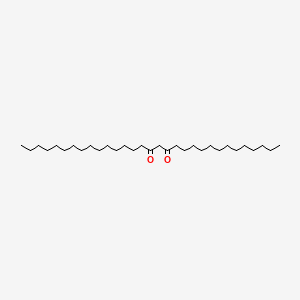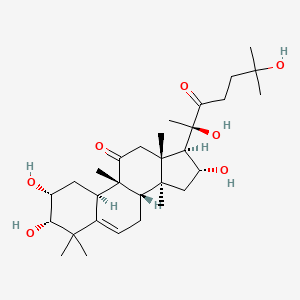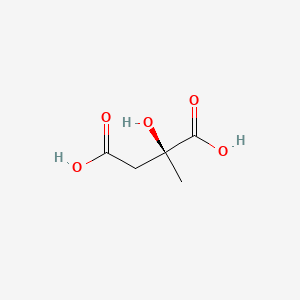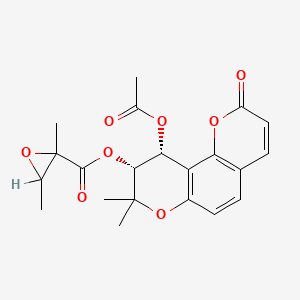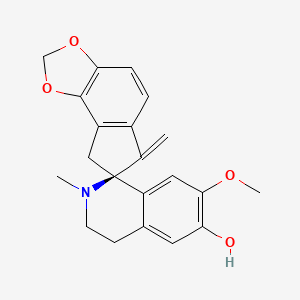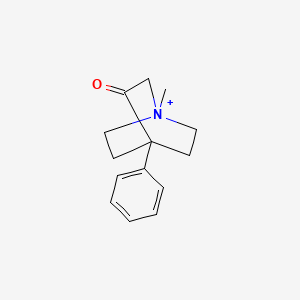
Quinuclium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinuclium, also known as 1-methyl-3-oxo-4-phenylquinuclidinium, is a quinuclidinium derivative with potential analgesic activity. It is a bicyclic compound with a molecular formula of C14H18NO and a molecular weight of 216.2988. This compound is known for its significant chronic antihypertensive activity and has been studied for its effects on blood pressure and adrenergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinuclium can be synthesized through various methods. One common method involves the reaction of quinuclidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The reaction conditions typically involve heating the reaction mixture to around 100°C for several hours .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Chemical Reactions Analysis
Types of Reactions
Quinuclium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-N-oxide using oxidizing agents such as peracetic acid.
Reduction: Mild reduction of this compound with tin and hydrochloric acid gives 1,2,3,4-tetrahydrothis compound.
Substitution: this compound undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Tin and hydrochloric acid are used for mild reduction.
Substitution: Alkyl halides are used for alkylation reactions.
Major Products Formed
Oxidation: this compound-N-oxide
Reduction: 1,2,3,4-tetrahydrothis compound
Substitution: Alkylated this compound derivatives
Scientific Research Applications
Quinuclium has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its effects on adrenergic neurons and its potential use in treating hypertension.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Quinuclium exerts its effects by interacting with adrenergic neurons and reducing norepinephrine levels in the heart. It blocks adrenergic neurons, leading to a decrease in blood pressure and an increase in diuresis and saluresis. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Quinuclium is similar to other quinuclidinium derivatives such as guanethidine and quinine. it is more potent in reducing blood pressure and blocking adrenergic neurons compared to guanethidine. Unlike quinine, which is primarily used as an antimalarial drug, this compound is studied for its antihypertensive and analgesic properties .
List of Similar Compounds
- Guanethidine
- Quinine
- Quinidine
This compound’s unique combination of antihypertensive and analgesic properties makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
740741-60-0 |
|---|---|
Molecular Formula |
C14H18NO+ |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H18NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1 |
InChI Key |
UCKSYFRXTAWSPV-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3 |
Canonical SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3 |
Key on ui other cas no. |
740741-60-0 |
Synonyms |
1-methyl-3-keto-4-phenylquinuclidinium bromide MA 540 quinuclium quinuclium hemihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


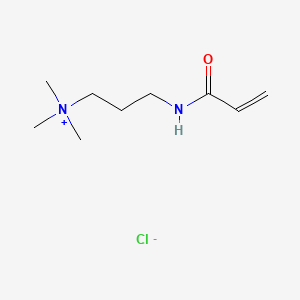
![(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid](/img/structure/B1217679.png)

![4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1217681.png)
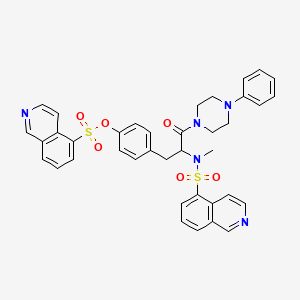

![4-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,2-diol](/img/structure/B1217686.png)
